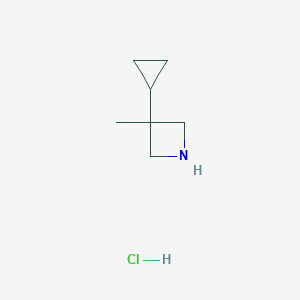

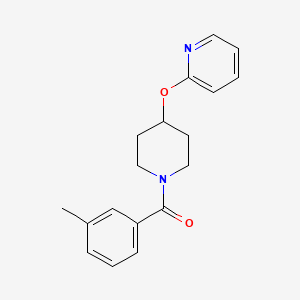

3-Cyclopropyl-3-methylazetidine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of azetidines, including 3-Cyclopropyl-3-methylazetidine hydrochloride, often involves cycloaddition reactions or rearrangements. For instance, the TiCl4 promoted formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides can lead to the synthesis of highly functionalized azetidines, demonstrating the versatility of cyclopropane derivatives in constructing azetidine frameworks (Zhang et al., 2014).

Molecular Structure Analysis

The molecular structure of azetidine derivatives, including 3-Cyclopropyl-3-methylazetidine, is characterized by their strained four-membered ring, which impacts their chemical reactivity and physical properties. X-ray diffraction studies can provide detailed insights into their crystalline structure, as seen in related compounds where the cyclopropyl group introduces steric and electronic effects (Thimmegowda et al., 2008).

Chemical Reactions and Properties

Azetidines can participate in various chemical reactions due to their nucleophilic nitrogen atom and the reactivity of their strained ring. For example, the reaction of N-methyl-1,2,4-triazoline-3,5-dione with tetracyclopropylethylene, similar in structure to 3-Cyclopropyl-3-methylazetidine, shows the formation of unusual meso-ionic products and diazetidine through rearrangement, highlighting the unique reactivity of cyclopropyl-containing compounds (Kim & O’Shea, 2004).

科学的研究の応用

Novel Oxidation Processes

- Oxidative Rearrangement: A study highlighted the transformation of 3-Aryl-3-hydroxy-1-methylazetidine-2-thiones to 3-methyl-5-aryloxazole-2-thiones using HCl in DMSO, suggesting potential uses in synthetic chemistry (Creary & Losch, 2008).

Pharmaceutical Research

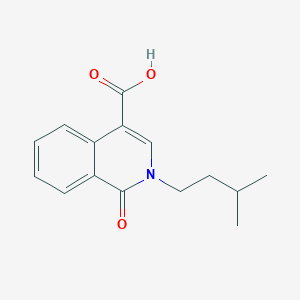

- Anti-Amnesic Effects: Research on JO 1784, a compound structurally related to 3-Cyclopropyl-3-methylazetidine, revealed its potential anti-amnesic effects in rat models, indicating its relevance in neurological studies (Earley et al., 1991).

Chemical Synthesis and Modifications

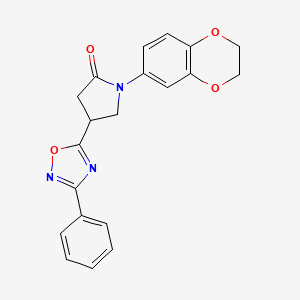

- Formation of Meso-Ionic Compounds: An investigation demonstrated the formation of a meso-ionic compound from the reaction of N-methyl-1,2,4-triazoline-3,5-dione and tetracyclopropylethylene, emphasizing the steric properties of cyclopropyl groups (Kim & O’Shea, 2004).

- Glycosidase Inhibition: A study on the synthesis of polyhydroxylated azetidine iminosugars from d-glucose, which includes 3-hydroxy-N-methylazetidine-2-carboxylic acid, showed significant inhibitory activity against amyloglucosidase, highlighting its potential in enzyme inhibition (Lawande et al., 2015).

Potential in Antidepressant Development

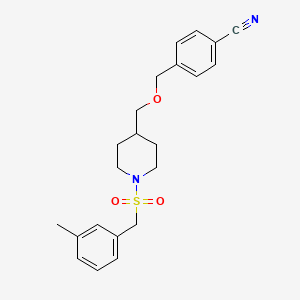

- Nicotinic Acetylcholine Receptor Partial Agonists: Research identifying a 3-pyridyl ether scaffold with a cyclopropane-containing side chain as an antidepressant acting as a partial agonist at α4β2-nicotinic acetylcholine receptors underscores the potential of cyclopropyl-containing compounds in psychiatric medication (Zhang et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

特性

IUPAC Name |

3-cyclopropyl-3-methylazetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-7(4-8-5-7)6-2-3-6;/h6,8H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGOIYFDAFMGQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C2CC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2492820.png)

![1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B2492822.png)

![2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2492826.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2492828.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2492832.png)

![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-methoxyphenyl)-2-pyrazoline](/img/structure/B2492839.png)